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Introduction and Rationale

Carbaryl is a widely used insecticide that poses significant environmental and health risks upon entering

aqueous ecosystems. Neem bark dust (NBD), an abundant, low-cost, and renewable agricultural byproduct,

has been demonstrated as an effective biosorbent for the removal of carbaryl from contaminated water. The

adsorption process is spontaneous and follows the Langmuir isotherm and pseudo-second-order kinetics,

with a high maximum adsorption capacity of 142.85 mg g⁻¹ [1] [2]. These Application Notes and Protocols

provide a detailed framework for replicating and scaling this efficient and economical remediation strategy.

Key Optimization Parameters

The optimization of the adsorption process was conducted in two distinct phases. Initial screening identified

optimal physical parameters, followed by a Response Surface Methodology (RSM) study to fine-tune the

chemical and dosage variables [1] [2].

Table 1: Optimized Adsorption Parameters for Carbaryl Removal using NBD

Parameter
Category

Parameter Optimal Value Note / Range Studied

Physical
Parameters

Particle Size 200 μm Affects surface area and diffusion [1].
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Parameter
Category

Parameter Optimal Value Note / Range Studied

Stirring Rate 250 rpm Ensures efficient mixing and reduces

boundary layer resistance [1].

Contact Time 25 min Time to reach equilibrium [1].

RSM-Optimized
(BBD)

Solution pH 2 - 10 Optimal value is criteria-dependent; see
Table 2 [1].

Adsorbent Dose 0.01 - 1 g Optimal value is criteria-dependent; see
Table 2 [1].

Initial Carbaryl
Concentration

5 - 20 ppm Optimal value is criteria-dependent; see
Table 2 [1].

Process &
Model

Isotherm Model Langmuir Suggests monolayer adsorption on a
homogeneous surface [1].

Kinetic Model Pseudo-
Second Order

Suggests chemisorption as the rate-
controlling step [1].

Maximum Adsorption
Capacity

142.85 mg g⁻¹ Calculated from kinetic data [1].

The RSM study using a Box-Behnken Design (BBD) allowed for the precise optimization of interacting

parameters. The "desirability function" was used to find the best conditions for different objectives [1].

Table 2: Criteria-Specific Optimization via Response Surface Methodology

Optimization
Criterion

Goal
Optimized
Conditions

Desirability

pH Adsorbent
Dose (g)

Initial
Concentration
(ppm)
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Optimization
Criterion

Goal
Optimized
Conditions

Desirability

Set I Maximize

Adsorption
Capacity

5.0 0.20 20.0 1.000

Set II Economical
Use of

Adsorbent

6.5 0.15 15.0 0.822

Experimental Workflow

The following diagram outlines the complete experimental workflow from preparation to analysis.
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Start: Experiment Setup

NBD Preparation
(Particle size: 200µm)

Carbaryl Solution Prep
(Concentration: 5-20 ppm, pH 2-10)

Batch Adsorption Experiment
(Stirring: 250 rpm, Time: 25 min)

Separation
(Centrifugation/Filtration)

Residual Concentration Analysis
(Spectrophotometry)

Data Processing
(Isotherm & Kinetic Fitting)

RSM Optimization
(Box-Behnken Design)

End: Process Validation
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Protocols

Protocol 1: Preparation of Neem Bark Dust (NBD) Adsorbent

Objective: To obtain a purified, standardized, and size-classified NBD adsorbent.

Materials & Equipment:

Mature neem bark (Azadirachta indica)
Deionized water

Oven
Mortar and pestle or mechanical grinder

Standard sieve set (200 μm mesh)

Procedure:

Washing: Thoroughly wash the collected neem bark with tap water to remove soil, dust, and other

epiphytes.
Drying: Rinse with deionized water and dry in an oven at 60-70°C for 24-48 hours or until a constant

weight is achieved.
Grinding: Grind the dried bark into a fine powder using a mortar and pestle or a mechanical grinder.

Sieving: Sieve the powdered material through a 200 μm sieve to obtain a uniform particle size.
Storage: Store the prepared NBD in an airtight container at room temperature for all adsorption

experiments.

Protocol 2: Batch Mode Adsorption Experiment

Objective: To determine the efficiency of carbaryl removal under varying conditions.

Materials & Equipment:

Prepared NBD (from Protocol 1)

Carbaryl standard
Deionized water

HCl and NaOH solutions (for pH adjustment)
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pH meter

Orbital shaker or magnetic stirrer
Conical flasks (250 mL)

Centrifuge or filtration apparatus
UV-Vis Spectrophotometer

Procedure:

Solution Preparation: Prepare a stock solution of carbaryl (e.g., 1000 ppm) in deionized water.
Dilute this stock solution to the desired initial concentrations (5, 10, 15, 20 ppm) for experiments.

pH Adjustment: Adjust the pH of the carbaryl solutions to the desired value (within the range of 2 to
10) using 0.1M HCl or 0.1M NaOH. Verify the pH with a calibrated pH meter.

Adsorption Experiment:
Weigh the required mass of NBD (0.01 to 1.0 g) and add it to a 250 mL conical flask.

Add a known volume (e.g., 100 mL) of the carbaryl solution of known concentration and pH to
the flask.

Agitation: Place the flasks on an orbital shaker or magnetic stirrer and agitate at a constant 250 rpm
for a predetermined time (up to 25 minutes).

Separation: After the contact time, separate the adsorbent from the solution by centrifugation or
filtration.

Analysis: Analyze the supernatant/filtrate for residual carbaryl concentration using a UV-Vis
spectrophotometer at its λ-max (approximately 276 nm).

Calculation: The amount of carbaryl adsorbed at time t, q_t (mg g⁻¹), and the removal percentage
are calculated as follows:

( q_t = \frac{(C_0 - C_t)V}{m} )
( % Removal = \frac{(C_0 - C_t)}{C_0} \times 100 )

Where C₀ and C_t are the initial and at-time t concentrations (mg L⁻¹), V is the volume of
solution (L), and m is the mass of NBD (g).

Protocol 3: Optimization Using Response Surface Methodology
(RSM)

Objective: To model and optimize the interactive effects of pH, adsorbent dose, and initial concentration

using a Box-Behnken Design (BBD).

Procedure:

Experimental Design: Design a BBD with three factors (pH, Adsorbent Dose, Initial Concentration)
at three levels (low, medium, high). This typically generates 15 or 17 experimental runs, including
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center points for error estimation.

Execution: Perform the batch adsorption experiments (Protocol 2) for each of the runs specified by
the design matrix.

Data Fitting: Input the experimental response (e.g., adsorption capacity or % removal) into RSM
software (e.g., Design-Expert, Minitab, or R). Fit the data to a second-order polynomial model.

Model Validation: Check the model's adequacy using Analysis of Variance (ANOVA). The model's
significance is indicated by a high F-value and a low p-value (< 0.05). A high R² value (close to 1.0)

indicates a good fit.
Optimization: Use the software's numerical optimization feature and the "desirability function" to

find the precise combination of independent variables that maximize the adsorption capacity (Set I) or
optimize for economical adsorbent use (Set II), as shown in Table 2.

Data Analysis and Modeling

Adsorption Isotherms:

Langmuir Isotherm: Plot ( C_e/q_e ) vs. ( C_e ). A linear plot indicates monolayer adsorption. The

maximum adsorption capacity (( Q_{max} )) can be determined from the slope.
Freundlich Isotherm: Plot ( \log q_e ) vs. ( \log C_e ). A linear plot indicates multilayer adsorption on

a heterogeneous surface.
The study by Chattoraj et al. confirmed that the Langmuir isotherm provided the best fit for the NBD-

carbaryl system [1].

Adsorption Kinetics:

Pseudo-First-Order: Plot ( \log(q_e - q_t) ) vs. ( t ).

Pseudo-Second-Order: Plot ( t/q_t ) vs. ( t ). A linear plot suggests chemisorption is the rate-limiting
step. The study confirmed that the pseudo-second-order model best described the kinetics of

carbaryl adsorption onto NBD [1].
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To cite this document: Smolecule. [Application Notes: Optimization of Carbaryl Adsorption Using

Neem Bark Dust]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b522664#neem-bark-dust-adsorption-of-carbaryl-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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